

An In-depth Technical Guide to the Photostability of ATTO 590 Amine

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Compound of Interest

Compound Name: ATTO 590 amine

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Introduction

ATTO 590, a fluorescent label from the rhodamine dye family, is widely recognized for its exceptional photophysical properties, including strong absorption, high fluorescence quantum yield, and notable thermal and photostability.^{[1][2]} These characteristics make it a valuable tool for a range of applications in life sciences, particularly in single-molecule detection, high-resolution microscopy techniques such as PALM, dSTORM, and STED, as well as in flow cytometry and fluorescence in-situ hybridization (FISH).^{[1][2]} This technical guide provides a comprehensive overview of the photostability of **ATTO 590 amine**, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in its effective application.

Core Photophysical Properties of ATTO 590

A solid understanding of the fundamental photophysical parameters of ATTO 590 is crucial for its optimal use. These properties, summarized in the table below, are primarily sourced from manufacturer's technical datasheets. The fluorescence quantum yield and lifetime are typically measured in an aqueous buffer solution (PBS, pH 7.4) at 22°C.^[3]

Property	Value	Reference
Maximum Absorption (λ_{abs})	593 nm	[2]
Maximum Emission (λ_{em})	622 nm	[2]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	[2]
Fluorescence Quantum Yield (Φ_{f})	80%	[4]
Fluorescence Lifetime (τ_{fl})	3.7 ns	[4]

Quantitative Photostability Data

While manufacturers consistently report high photostability for ATTO 590, quantitative, comparative data from peer-reviewed studies is essential for experimental design. The following table summarizes available data on the photostability of ATTO 590, including survival time in single-molecule experiments.

Parameter	Value/Observation	Experimental Conditions	Reference
Survival Time (Single Molecule)			
On Glass	~13 seconds (Calculated from single exponential decay fit)	Immobilized on a glass surface.	[5]
In 100Al Zero-Mode Waveguide (ZMW)	~14 seconds (Calculated from single exponential decay fit)	Confined within a 100 nm aluminum ZMW.	[5]
In 75Al ZMW	~18 seconds (Calculated from single exponential decay fit)	Confined within a 75 nm aluminum ZMW.	[5]
In 50Al ZMW	~15 seconds (Calculated from single exponential decay fit)	Confined within a 50 nm aluminum ZMW.	[5]
In 25Al ZMW	~12 seconds (Calculated from single exponential decay fit)	Confined within a 25 nm aluminum ZMW.	[5]
In 100Au ZMW	~11 seconds (Calculated from single exponential decay fit)	Confined within a 100 nm gold ZMW.	[5]
General Photostability Comparison	Significantly more resistant to photobleaching than Cy3.	Comparison of protein conjugates.	[6]

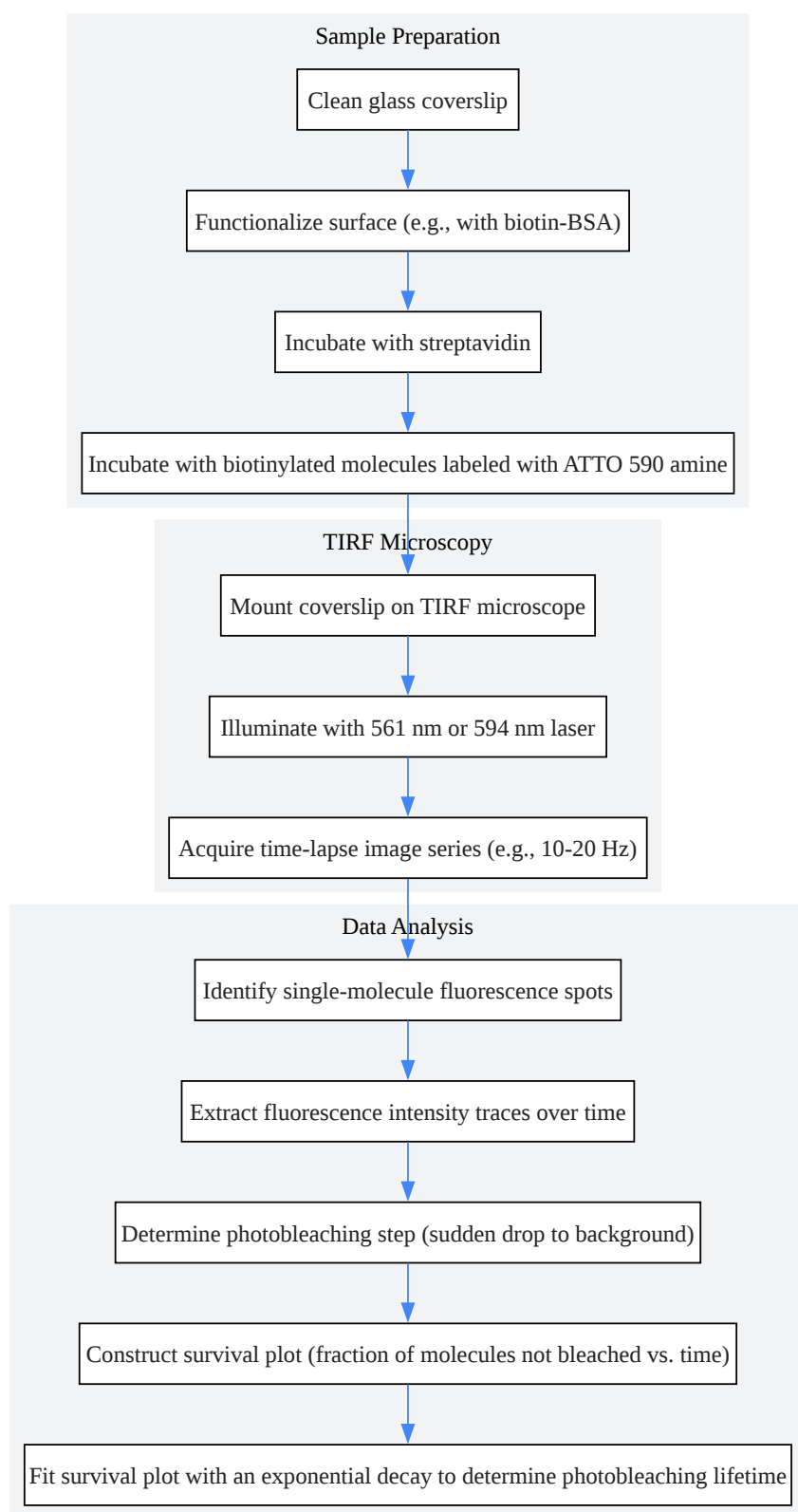
Experimental Protocols

Accurate assessment of fluorophore photostability is critical for quantitative fluorescence microscopy. Below are detailed methodologies for key experiments related to the characterization of **ATTO 590 amine** photostability.

Protocol 1: Single-Molecule Photobleaching Analysis using TIRF Microscopy

This protocol outlines a typical workflow for measuring the photobleaching kinetics of individual **ATTO 590 amine** molecules immobilized on a glass surface using Total Internal Reflection Fluorescence (TIRF) microscopy.

Workflow for Single-Molecule Photobleaching Experiment



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Caption: Workflow for a single-molecule photobleaching experiment.

Materials:

- **ATTO 590 amine** conjugated to a biomolecule of interest (e.g., protein, oligonucleotide)
- Biotinylated BSA
- Streptavidin
- Glass coverslips
- TIRF microscope with an appropriate laser line (e.g., 561 nm or 594 nm) and emission filters
- EMCCD or sCMOS camera
- Image analysis software (e.g., ImageJ/Fiji, MATLAB)

Procedure:

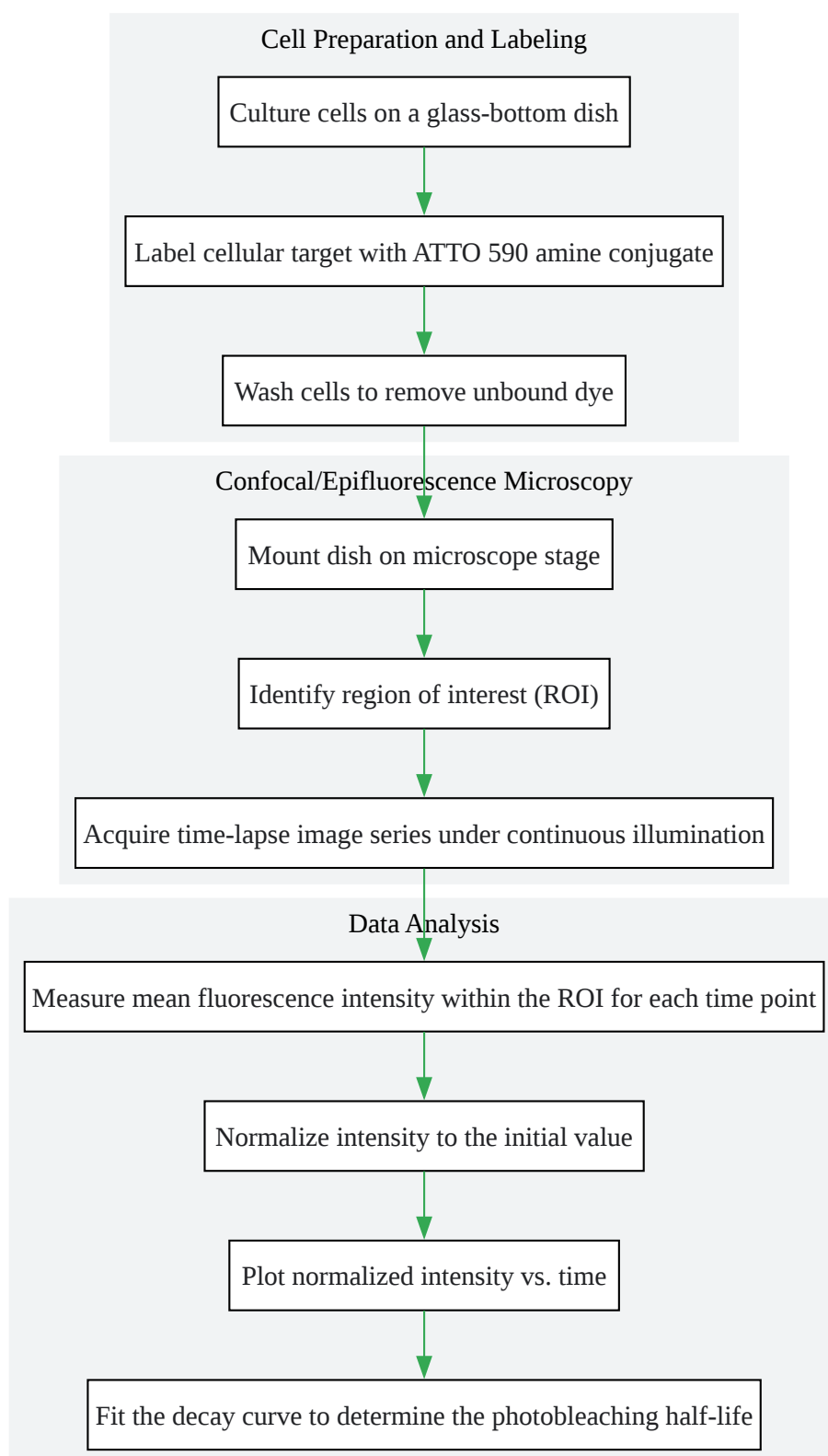
- Surface Preparation:
 - Thoroughly clean glass coverslips.
 - Functionalize the surface with biotin-BSA to prevent non-specific binding.
 - Incubate with streptavidin to create a binding layer for biotinylated molecules.
- Sample Immobilization:
 - Incubate the streptavidin-coated surface with a dilute solution of the biotinylated, **ATTO 590 amine**-labeled biomolecule to achieve sparse, single-molecule density.
- TIRF Imaging:
 - Mount the coverslip on a TIRF microscope.
 - Illuminate the sample with the appropriate laser at a defined power density.
 - Acquire a time-lapse series of images until most of the fluorescent spots have photobleached.

- Data Analysis:
 - Identify and track the fluorescence intensity of individual molecules over time.
 - The time at which the fluorescence intensity abruptly drops to the background level is considered the photobleaching time for that molecule.
 - Plot a survival curve representing the fraction of fluorescent molecules remaining at each time point.
 - Fit the survival curve with a single or multi-exponential decay function to determine the characteristic photobleaching lifetime (survival time).

Protocol 2: Ensemble Photobleaching Measurement in Live Cells

This protocol describes a method to assess the photostability of **ATTO 590 amine** in a cellular environment.

Workflow for Live-Cell Photobleaching Measurement



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Caption: General workflow for a live-cell photobleaching experiment.

Materials:

- Live cells cultured on glass-bottom dishes
- **ATTO 590 amine** conjugated to a cell-permeable ligand or antibody targeting a specific cellular structure
- Confocal or wide-field epifluorescence microscope with environmental control (temperature, CO₂)
- Appropriate laser line and filters
- Image analysis software

Procedure:

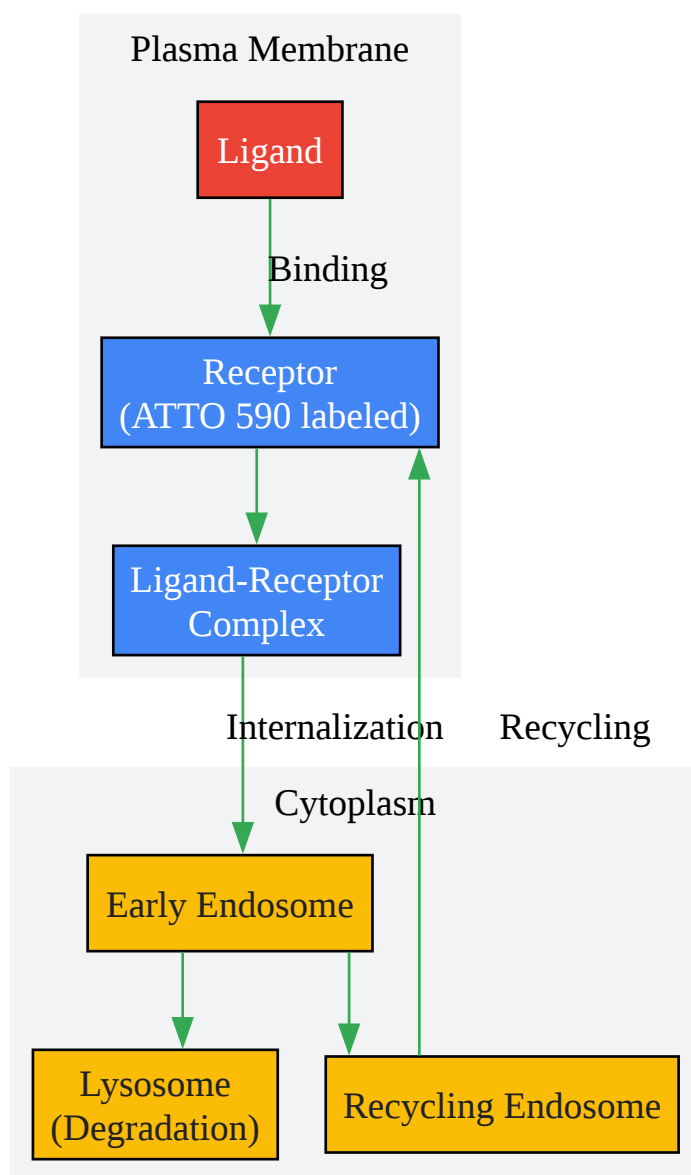
- Cell Labeling:
 - Incubate live cells with the **ATTO 590 amine** conjugate at an appropriate concentration and for a sufficient duration to label the target structure.
 - Wash the cells to remove any unbound dye.
- Microscopy:
 - Place the dish on the microscope stage within an environmental chamber to maintain cell viability.
 - Select a region of interest (ROI) within a labeled cell.
 - Continuously illuminate the ROI with the excitation laser at a constant power.
 - Acquire a time-lapse series of images.
- Data Analysis:
 - Measure the average fluorescence intensity within the ROI for each image in the time series.

- Normalize the intensity values to the initial intensity (at time zero).
- Plot the normalized intensity as a function of time.
- Fit the resulting photobleaching curve with an appropriate function (e.g., single or double exponential decay) to determine the photobleaching half-life ($t_{1/2}$).

Signaling Pathways and Logical Relationships

The high photostability of **ATTO 590 amine** makes it an excellent candidate for long-term tracking of proteins within signaling pathways. For instance, it can be used to label a receptor on the cell surface and track its movement and internalization upon ligand binding.

Generic Receptor Internalization Pathway



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Caption: Simplified diagram of receptor-mediated endocytosis.

Conclusion

ATTO 590 amine stands out as a highly photostable fluorescent probe, making it a reliable choice for demanding fluorescence imaging applications. Its superior resistance to photobleaching, particularly in single-molecule studies and long-term live-cell imaging, allows for the acquisition of high-quality data with an excellent signal-to-noise ratio. By understanding its photophysical properties and employing appropriate experimental protocols, researchers

can fully leverage the capabilities of **ATTO 590 amine** to gain deeper insights into complex biological processes.

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